molecular formula C21H16FN3O2S2 B276221 3-amino-6-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one

3-amino-6-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B276221
M. Wt: 425.5 g/mol
InChI Key: VYBYIDJWKZLNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one, commonly known as FPTP, is a thienopyrimidine derivative that has gained attention in the scientific community due to its potential therapeutic applications. FPTP has been shown to exhibit antitumor and anti-inflammatory properties, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of FPTP is not fully understood. However, studies have suggested that FPTP exerts its antitumor effects by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. FPTP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FPTP has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for drug development. FPTP has also been shown to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of FPTP is its potent antitumor activity against a wide range of cancer cell lines. However, FPTP may exhibit limited solubility in water, which may pose a challenge in its formulation for clinical use.

Future Directions

Future research on FPTP may focus on its potential use in combination therapy with other anticancer drugs to enhance its antitumor activity. Additionally, further studies may be conducted to elucidate the exact mechanism of action of FPTP and its potential applications in the treatment of inflammatory diseases.

Synthesis Methods

FPTP can be synthesized through a multistep process involving the reaction of 4-fluorobenzaldehyde with 2-mercapto-4-methylphenylacetic acid to produce the intermediate compound, which is then reacted with 2-chloroacetyl chloride to yield FPTP.

Scientific Research Applications

FPTP has been extensively studied for its potential therapeutic applications. In vitro studies have shown that FPTP exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. FPTP has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C21H16FN3O2S2

Molecular Weight

425.5 g/mol

IUPAC Name

3-amino-6-(4-fluorophenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H16FN3O2S2/c1-12-2-4-13(5-3-12)17(26)11-28-21-24-16-10-18(14-6-8-15(22)9-7-14)29-19(16)20(27)25(21)23/h2-10H,11,23H2,1H3

InChI Key

VYBYIDJWKZLNMF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C(=O)N2N)SC(=C3)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C(=O)N2N)SC(=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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